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Compound of Interest

Compound Name: 8-(Trifluoromethyl)quinolin-3-ol

CAS No.: 1175271-71-2; 1261489-93-3

Cat. No.: B2611102

Get Quote

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in

drug discovery.[1] Its rigid, planar structure and ability to participate in π-stacking, hydrogen

bonding, and metal chelation have made it a cornerstone in the development of numerous

therapeutic agents.[2] The strategic functionalization of this core is a key focus of medicinal

chemistry.

The introduction of a trifluoromethyl (-CF₃) group, in particular, can profoundly and beneficially

alter a molecule's pharmacokinetic and pharmacodynamic profile.[3] The -CF₃ group is a strong

electron-withdrawing substituent and is significantly more lipophilic than a methyl group.[4]

These properties can enhance metabolic stability by blocking sites of oxidative metabolism,

improve membrane permeability, and increase binding affinity to biological targets.[3][4] When

combined with a hydroxyl (-OH) group, which can act as a crucial hydrogen bond donor or

acceptor, the resulting 3-hydroxy-8-(trifluoromethyl)quinoline scaffold represents a highly

promising platform for designing novel bioactive compounds.
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Chemical Structure and Tautomerism
The primary structure of 3-hydroxy-8-(trifluoromethyl)quinoline is depicted below. However, as

with many hydroxy-substituted nitrogen heterocycles, it is critical to recognize the existence of

keto-enol tautomerism. The molecule exists in equilibrium between the 3-hydroxyquinoline

(enol) form and the 8-(trifluoromethyl)quinolin-3(4H)-one (keto) form. While spectroscopic

analysis in solution would confirm the dominant species, the enol form is commonly depicted.

Caption: Chemical structure of 3-hydroxy-8-(trifluoromethyl)quinoline.

Physicochemical Data
The following table summarizes key physicochemical properties for 3-hydroxy-8-

(trifluoromethyl)quinoline. Note that experimental values for this specific compound are not

widely published; therefore, some data are estimated based on related structures and

computational models.

Property Value Source

Molecular Formula C₁₀H₆F₃NO -

Molecular Weight 213.16 g/mol [5]

CAS Number 205519-27-3 (structure-based search)

Appearance
Predicted: Off-white to pale

yellow solid
-

Melting Point >175 °C (Decomposition likely) Estimated

Boiling Point Not available -

pKa (Phenolic OH) ~8.5 - 9.5 Estimated

LogP ~2.8 - 3.2 Estimated

Solubility

Soluble in DMSO, DMF,

Methanol; Poorly soluble in

water

[6]

Predicted Spectroscopic Profile
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Structural confirmation relies on a combination of spectroscopic methods. While a dedicated

experimental spectrum for this compound is not readily available in the literature, a robust

prediction can be made based on established principles and data from analogous structures.[7]

(Predicted for a 400 MHz spectrometer, solvent: DMSO-d₆)

Rationale: The electron-withdrawing -CF₃ group at C8 will deshield adjacent protons (H7).

The hydroxyl group on C3 will deshield H2 and H4. The aromatic region will show

characteristic coupling patterns for the substituted quinoline system. The phenolic proton (3-

OH) is expected to be a broad singlet, and its chemical shift may vary with concentration and

temperature.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 - 11.0 br s 1H 3-OH

~8.85 s 1H H-2

~8.10 d 1H H-4

~7.95 d 1H H-7

~7.80 d 1H H-5

~7.65 t 1H H-6

(Predicted for a 100 MHz spectrometer, solvent: DMSO-d₆)

Rationale: The carbon attached to the -CF₃ group (C8) will appear as a quartet due to C-F

coupling. The carbon bearing the hydroxyl group (C3) will be significantly shifted downfield.

Other carbon signals are predicted based on standard quinoline values, adjusted for

substituent effects.
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Chemical Shift (δ) ppm Assignment Notes

~155.2 C-3 Attached to -OH

~145.8 C-8a Bridgehead carbon

~142.1 C-2 Adjacent to N and C-OH

~138.5 C-4a Bridgehead carbon

~130.1 C-6

~128.4 C-5

~125.0 (q) C-8
Quartet, J ≈ 30-35 Hz,

attached to -CF₃

~122.5 (q) -CF₃ Quartet, J ≈ 270-275 Hz

~121.8 C-7

~110.6 C-4

(Predicted, solvent: DMSO-d₆)

Rationale: A single sharp singlet is expected for the three equivalent fluorine atoms of the -

CF₃ group, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard.

(Predicted for KBr pellet)

Rationale: Key functional groups will give rise to characteristic absorption bands.[8] The

broad O-H stretch is indicative of the hydroxyl group and hydrogen bonding. C-F bonds will

show strong, characteristic stretches in the fingerprint region.
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

1620, 1580, 1500 Medium-Strong
C=C and C=N aromatic ring

stretches

1350 - 1100 Very Strong
C-F stretches (from -CF₃

group)

~1250 Strong C-O stretch (phenolic)

(Predicted for Electrospray Ionization, ESI+)

Rationale: The molecular ion peak [M+H]⁺ is expected to be the base peak. Fragmentation

may involve the loss of CO, a common fragmentation pathway for phenols and quinolones.

m/z Predicted Identity

214.05 [M+H]⁺ (Calculated: 214.0474)

186.05 [M+H - CO]⁺

Synthesis and Purification
While the Gould-Jacobs reaction is a classic method for producing 4-hydroxyquinolines, the

synthesis of 3-hydroxyquinolines often requires a different approach.[9][10] A robust and

effective strategy is a modified Conrad-Limpach synthesis, which involves the condensation of

an aniline with a β-ketoester followed by thermal cyclization.

Retrosynthetic Analysis & Proposed Pathway
The synthesis logically begins with commercially available 2-(trifluoromethyl)aniline and diethyl

malonate.
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Caption: Proposed synthetic pathway for 3-hydroxy-8-(trifluoromethyl)quinoline.
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Recommended Synthetic Protocol
This protocol is a self-validating system; successful isolation and characterization of the

intermediates confirm the progression of the reaction.

Step 1: Condensation to form Diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate

To a 250 mL round-bottom flask, add 2-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) and

diethyl ethoxymethylenemalonate (14.2 g, 65.2 mmol, 1.05 eq).

Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction can be monitored by

Thin Layer Chromatography (TLC) for the consumption of the aniline.

Cool the reaction mixture to approximately 60 °C and apply a vacuum to remove the ethanol

byproduct, yielding the crude intermediate as a viscous oil or low-melting solid. This

intermediate is often used directly in the next step without further purification.

Causality Insight: This is a nucleophilic substitution reaction where the aniline nitrogen

attacks the electron-deficient double bond of the malonate derivative, followed by the

elimination of ethanol.[11] Heating drives the reaction to completion by removing the ethanol

byproduct.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

In a fume hood, add the crude intermediate from Step 1 to a flask containing a high-boiling

solvent like Dowtherm A or diphenyl ether (100 mL).

Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes. The product

will begin to precipitate upon formation.

Cool the reaction mixture to room temperature. Add hexane or cyclohexane (100 mL) to fully

precipitate the product.

Collect the solid product by vacuum filtration, wash with hexane, and air dry.

Causality Insight: The high temperature provides the activation energy for a 6-electron

electrocyclization, a key step in the Gould-Jacobs and related quinoline syntheses.[11][12]
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The product is insoluble in the non-polar solvent at room temperature, allowing for easy

isolation.

Step 3 & 4: Hydrolysis (Saponification) and Decarboxylation

Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution (150 mL).

Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete

hydrolysis of the ester to the carboxylate salt.

Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3.

The carboxylic acid intermediate will precipitate.

Filter the solid, wash with cold water, and dry thoroughly.

Place the dry carboxylic acid intermediate in a flask and heat carefully above its melting point

(typically >250 °C) in a sand bath or with a Bunsen burner (with appropriate safety

precautions) until the evolution of CO₂ gas ceases.

The resulting crude solid is the target compound, 3-hydroxy-8-(trifluoromethyl)quinoline.

Causality Insight: Saponification is a standard ester hydrolysis.[11] The subsequent

decarboxylation is a thermally driven elimination reaction that is facile for β-keto acids or

their vinylogous equivalents, such as this quinoline-3-carboxylic acid.

Purification and Characterization Workflow
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Caption: Post-synthesis workflow for purification and characterization.

Purification: The crude solid from the decarboxylation step should be purified by

recrystallization. A solvent system like ethanol/water, toluene, or acetic acid is a good starting

point. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool

slowly to form pure crystals.

Characterization: The identity and purity of the final product must be confirmed by the

spectroscopic methods outlined in Section 2.3, as well as by melting point analysis. High-

Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental

composition.
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Applications in Research and Development
While 3-hydroxy-8-(trifluoromethyl)quinoline itself may not be a final drug product, it serves as a

critical intermediate and a valuable scaffold for building more complex molecules in drug

discovery programs.[13] The strategic placement of the -CF₃ and -OH groups provides a

foundation for developing potent and selective therapeutic agents.

Anticancer Agents: Many quinoline derivatives are known to inhibit protein kinases, which

are crucial regulators of cell proliferation.[1] The trifluoromethyl group can enhance binding in

the often-hydrophobic ATP-binding pocket of kinases, while the hydroxyl group can form key

hydrogen bonds. Research has shown that trifluoromethyl-quinolines can induce apoptosis

in cancer cells.[5][14]

Antimalarial and Anti-infective Drugs: The quinoline core is famous for its role in antimalarial

drugs like chloroquine.[15] Novel derivatives are urgently needed to combat drug resistance.

Trifluoromethyl-substituted quinolines have demonstrated potent in vitro activity against

Plasmodium falciparum, the parasite that causes malaria.[15][16] The scaffold has also been

explored for broad-spectrum anti-infective properties.[16]

Neuroprotective Agents and CNS Research: The lipophilicity imparted by the -CF₃ group can

aid in crossing the blood-brain barrier, making this scaffold attractive for developing agents

targeting the central nervous system (CNS).[2]

Fluorescent Probes and Materials Science: The rigid, conjugated quinoline system can be

fluorescent.[17] The hydroxyl group's sensitivity to its local environment (e.g., pH, metal ion

chelation) makes derivatives of this compound potential candidates for chemosensors and

fluorescent probes for biological imaging.[13][17]

Safety and Handling
As a laboratory chemical, 3-hydroxy-8-(trifluoromethyl)quinoline should be handled with

appropriate care. While a specific MSDS is not available, data from related compounds suggest

the following precautions:

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.[18][19]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation.

[18][19]

Conclusion
3-Hydroxy-8-(trifluoromethyl)quinoline is a chemical scaffold with significant potential,

underpinned by the synergistic contributions of its quinoline core, electron-withdrawing

trifluoromethyl group, and hydrogen-bonding hydroxyl moiety. Its synthesis is achievable

through established organic chemistry reactions, and its structure can be confidently confirmed

using standard spectroscopic techniques. The true value of this molecule lies in its application

as a versatile building block for the creation of novel compounds with promising therapeutic

and material science applications, particularly in the fields of oncology and infectious diseases.

This guide serves as a foundational resource for scientists looking to leverage the unique

properties of this compound in their research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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